4-Methoxybutane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

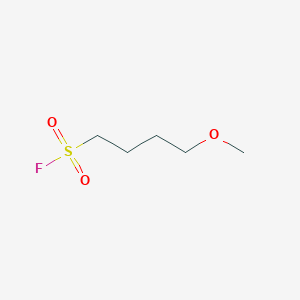

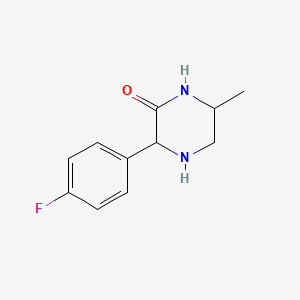

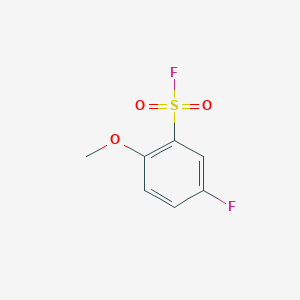

4-Methoxybutane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C5H11FO3S and a molecular weight of 170.2 g/mol. This compound has attracted significant interest in both academia and industry due to its unique physical and chemical properties.

Méthodes De Préparation

4-Methoxybutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and provides a straightforward route to produce sulfonyl fluorides. Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Additionally, electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) has been reported as a mild and environmentally friendly approach to prepare sulfonyl fluorides .

Analyse Des Réactions Chimiques

4-Methoxybutane-1-sulfonyl fluoride undergoes various chemical reactions, including substitution reactions. The compound is known to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry, where it reacts with various nucleophiles to form stable sulfur (VI) linkages . Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The major products formed from these reactions are functionalized sulfonyl fluorides, which have widespread applications in organic synthesis, chemical biology, and materials science .

Applications De Recherche Scientifique

4-Methoxybutane-1-sulfonyl fluoride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures through SuFEx click chemistry . In biology, it serves as a reactive probe for covalent modification of proteins, enabling the study of enzyme binding sites and protein-protein interactions . In medicine, sulfonyl fluorides are utilized as protease inhibitors and in drug discovery . Industrially, the compound is employed in the production of functionalized materials and polymers .

Mécanisme D'action

The mechanism of action of 4-Methoxybutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The compound can covalently modify reactive serine residues in proteins, making it a valuable tool in chemical biology for enzyme inhibition and target identification . The molecular targets include serine proteases and other context-specific amino acids such as threonine, lysine, tyrosine, cysteine, and histidine . The pathways involved in its action are primarily related to covalent enzyme inhibition and bioconjugation .

Comparaison Avec Des Composés Similaires

4-Methoxybutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as 4-(Trifluoromethyl)benzenesulfonyl chloride . While both compounds share the sulfonyl fluoride functional group, this compound is unique due to its methoxybutane backbone, which imparts distinct physical and chemical properties. Other similar compounds include ethenesulfonyl fluoride and 1-bromoethene-1-sulfonyl fluoride, which are also used in SuFEx click chemistry .

Propriétés

Formule moléculaire |

C5H11FO3S |

|---|---|

Poids moléculaire |

170.20 g/mol |

Nom IUPAC |

4-methoxybutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H11FO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 |

Clé InChI |

PDJXVUAOIKBOQE-UHFFFAOYSA-N |

SMILES canonique |

COCCCCS(=O)(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)

![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)